1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene (CAS 1047-63-8) is a highly symmetric, fully aromatic bis(benzimidazole) derivative characterized by its rigid para-phenylene core. In procurement and materials science, it is primarily sourced as a robust bridging ligand for metal-organic frameworks (MOFs), a precursor for high-performance polybenzimidazole (PBI) membranes, and a building block for luminescent coordination polymers [1]. Its extended π-conjugation, high thermal stability, and linear bidentate coordination geometry make it a critical structural element for applications requiring harsh chemical resistance, high porosity, or tailored photophysical properties [2].
Substituting this compound with its meta-isomer (1,3-bis(benzimidazol-2-yl)benzene) or mono-functional analogs (e.g., 2-phenylbenzimidazole) fundamentally alters material performance. The 180° linear geometry of the para-isomer is essential for constructing extended, non-interpenetrated MOF topologies with maximum pore volume, whereas the 120° bend of the meta-isomer typically yields dense, closed-packed structures or discrete metallocycles [1]. Furthermore, in polymer synthesis, replacing the rigid 1,4-phenylene core with flexible aliphatic or ether linkages severely compromises the alkaline stability and thermal degradation thresholds required for advanced ion-solvating membranes and fuel cells [2].
In the development of ion-solvating membranes for alkaline water electrolysis, the structural rigidity and fully aromatic nature of 1,4-bis(1H-benzo[d]imidazol-2-yl)benzene provide critical chemical resistance. Studies on arylene-linked bis-benzimidazoles demonstrate that the 1,4-phenylene linkage resists nucleophilic attack and backbone cleavage under harsh basic conditions, whereas flexible aliphatic or ether-linked analogs exhibit rapid degradation [1].
| Evidence Dimension | Alkaline degradation resistance in polymer backbones |
| Target Compound Data | Intact backbone maintained in concentrated KOH |
| Comparator Or Baseline | Aliphatic or ether-linked bis-benzimidazoles (rapid chain cleavage) |
| Quantified Difference | Orders of magnitude longer half-life before chain cleavage |
| Conditions | Concentrated KOH aqueous solution, elevated temperature (80°C+) |
Procurement of the fully aromatic 1,4-isomer is mandatory for synthesizing durable PBI membranes intended for aggressive alkaline electrolysis environments.
The para-substitution of the central benzene ring in 1,4-bis(1H-benzo[d]imidazol-2-yl)benzene enables a highly extended π-conjugation system across the entire molecule. This structural feature results in a significantly red-shifted fluorescence emission (typically around 390 nm) and high quantum yields (up to ~0.71 in related systems) compared to mono-functional analogs like 2-phenylbenzimidazole, which emit at shorter wavelengths (~340 nm) [1].
| Evidence Dimension | Fluorescence emission maximum (λmax) |
| Target Compound Data | ~390 nm (red-shifted, highly conjugated) |
| Comparator Or Baseline | 2-phenylbenzimidazole (~340 nm) |
| Quantified Difference | ~50 nm red-shift in emission wavelength |
| Conditions | Solution state (e.g., CHCl3) at room temperature |
Buyers developing fluorescent sensors or optoelectronic materials must select the 1,4-bis derivative to achieve the required red-shifted emission and high quantum efficiency.
As a bridging ligand, 1,4-bis(1H-benzo[d]imidazol-2-yl)benzene enforces a rigid ~180° linear coordination vector. When reacted with transition metals, this linearity drives the formation of extended coordination polymers with open frameworks. In contrast, the use of the meta-isomer (1,3-bis(benzimidazol-2-yl)benzene) introduces a 120° geometric bend, which frequently results in the formation of highly interpenetrated, dense networks with minimal porosity [1].
| Evidence Dimension | Coordination vector angle |
| Target Compound Data | ~180° linear geometry |
| Comparator Or Baseline | 1,3-bis(benzimidazol-2-yl)benzene (meta-isomer) |
| Quantified Difference | 60° difference in coordination angle |
| Conditions | Crystallographic solid-state structure / MOF synthesis |
For applications requiring gas storage or catalysis, the linear 1,4-isomer is essential to guarantee the formation of porous, accessible framework architectures.
Due to its fully aromatic, rigid structure and resistance to nucleophilic attack, this compound is an ideal monomer for synthesizing advanced PBI membranes. These membranes are critical components in alkaline water electrolyzers and high-temperature fuel cells, where standard aliphatic-linked polymers rapidly degrade [1].
Leveraging its extended π-conjugation and high quantum yield, 1,4-bis(1H-benzo[d]imidazol-2-yl)benzene is highly effective in constructing luminescent MOFs. These materials are utilized in chemical sensing, where the robust fluorescence of the para-phenylene core provides a strong, measurable signal compared to non-conjugated linkers [2].
The strict 180° linear geometry of this ligand makes it a preferred choice for synthesizing highly ordered 1D, 2D, and 3D coordination polymers. These robust frameworks are employed in heterogeneous catalysis and gas separation, outperforming bent ligands that fail to maintain open pore structures [3].